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Compound of Interest

Compound Name: 5-Deoxy-D-ribose

Cat. No.: B565693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Deoxy-D-ribose is a deoxypentose sugar, a derivative of the naturally occurring D-ribose,

where the hydroxyl group at the 5-position is replaced by a hydrogen atom.[1] This seemingly

minor structural modification has significant implications for its chemical properties and

biological relevance. Its primary role in the biopharmaceutical industry is as a key chiral

building block in the synthesis of various nucleoside analogues, most notably the anticancer

prodrug capecitabine.[2][3] This guide provides a comprehensive overview of the structural

characterization of 5-Deoxy-D-ribose, including its physicochemical properties, spectroscopic

data, and its role in synthetic pathways.

Physicochemical Properties
The fundamental properties of 5-Deoxy-D-ribose are summarized in the table below. These

properties are essential for its handling, characterization, and application in chemical synthesis.
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Property Value Reference

Molecular Formula C₅H₁₀O₄ [1]

Molecular Weight 134.13 g/mol [1]

IUPAC Name
(2R,3R,4R)-2,3,4-

trihydroxypentanal

CAS Number 13039-75-3

Appearance White solid

Solubility Soluble in water

Spectroscopic Characterization
Spectroscopic methods are fundamental to the structural elucidation of 5-Deoxy-D-ribose.

While comprehensive, peer-reviewed spectral data specifically for 5-Deoxy-D-ribose is not

readily available in public databases, data from its close structural analog, 2-Deoxy-D-ribose,

can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic

compounds in solution. For 5-Deoxy-D-ribose, both ¹H and ¹³C NMR would be essential for

confirming its identity and purity.

¹H NMR Spectroscopy (Reference Data for 2-Deoxy-D-ribose in D₂O)

In aqueous solution, deoxyribose exists as a mixture of α- and β-furanose and pyranose

anomers. This results in a complex ¹H NMR spectrum with multiple signals for each proton. The

following table provides predicted ¹H NMR data for the major anomers of the related 2-Deoxy-

D-ribose. The absence of a hydroxymethyl group at the 5-position in 5-Deoxy-D-ribose would

result in a methyl signal (a doublet) and the absence of the characteristic H5' and H5'' signals.
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Proton
Chemical Shift
(ppm)

Multiplicity J-coupling (Hz)

H-1' (α-furanose) 5.30 t 6.6

H-1' (β-furanose) 5.25 t 6.4

H-2'α,β 1.80-2.01 m

H-3'α,β 3.93-4.12 m

H-4'α,β 3.86-3.96 m

H-5'α,β 3.60-3.78 m

OH 4.8 s (suppressed)

Note: This is reference data for 2-Deoxy-D-ribose and should be used for comparative

purposes only.

¹³C NMR Spectroscopy (Reference Data for 2-Deoxy-D-ribose in D₂O)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

table below shows the expected chemical shifts for the carbons of 2-Deoxy-D-ribose. For 5-
Deoxy-D-ribose, the C5 signal would be shifted significantly upfield to the typical methyl

carbon region (around 15-25 ppm).

Carbon Chemical Shift (ppm)

C1' (α-furanose) 97.4

C1' (β-furanose) 97.1

C2' ~40

C3' ~72

C4' ~87

C5' ~63
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Note: This is reference data for 2-Deoxy-D-ribose and should be used for comparative

purposes only.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. For 5-Deoxy-D-ribose, electron ionization (EI) or electrospray ionization (ESI) could

be employed. The mass spectrum of the related D-ribose shows characteristic fragmentation

patterns involving the loss of water and formaldehyde units. A similar pattern would be

expected for 5-Deoxy-D-ribose, with a molecular ion peak [M]+ at m/z 134.

Expected Fragmentation for 5-Deoxy-D-ribose:

m/z Possible Fragment

134 [C₅H₁₀O₄]⁺ (Molecular Ion)

116 [M - H₂O]⁺

104 [M - CH₂O]⁺

86 [M - H₂O - CH₂O]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of a deoxy sugar like 5-Deoxy-D-ribose is as

follows:

Sample Preparation: Dissolve approximately 5-10 mg of 5-Deoxy-D-ribose in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for

carbohydrates.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion.

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-64 scans.

Solvent suppression techniques (e.g., presaturation) should be used if residual protonated

solvent signals are present.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Chemical shifts are typically referenced to an internal

standard (e.g., TMS) or the residual solvent peak.

Mass Spectrometry (MS)

A general procedure for the analysis of a carbohydrate such as 5-Deoxy-D-ribose by mass

spectrometry is outlined below:

Sample Preparation: Prepare a dilute solution of 5-Deoxy-D-ribose (e.g., 1 mg/mL) in a

suitable solvent compatible with the ionization technique (e.g., methanol/water for ESI).

Ionization:

Electrospray Ionization (ESI): Introduce the sample solution into the ESI source. This soft

ionization technique is suitable for observing the molecular ion.

Electron Ionization (EI): Introduce the sample (often after derivatization to increase

volatility) into the EI source. This higher-energy technique will induce fragmentation,

providing structural information.

Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-

flight).
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Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) and

relative abundance of the ions.

Role in Synthesis and Biological Pathways
Synthesis of Capecitabine
5-Deoxy-D-ribose is a crucial intermediate in the synthesis of capecitabine, an orally

administered chemotherapeutic agent. The synthesis involves several key steps, starting from

the protection of the hydroxyl groups of a 5-deoxy-D-ribose derivative, followed by coupling

with 5-fluorocytosine and subsequent modifications.

D-Ribose 1,2,3-Tri-O-acetyl-
5-deoxy-D-ribose

Multi-step synthesis

Protected Capecitabine Intermediate

Coupling

5-Fluorocytosine
CapecitabineDeprotection & Modification

Click to download full resolution via product page

Figure 1: Simplified workflow for the synthesis of Capecitabine.

Pentose Phosphate Pathway
5-Deoxy-D-ribose is derived from D-ribose, a central molecule in the pentose phosphate

pathway (PPP). The PPP is a fundamental metabolic pathway that runs parallel to glycolysis

and is essential for generating NADPH and the precursors for nucleotide biosynthesis. D-

ribose-5-phosphate, an intermediate of the PPP, is the direct precursor to D-ribose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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